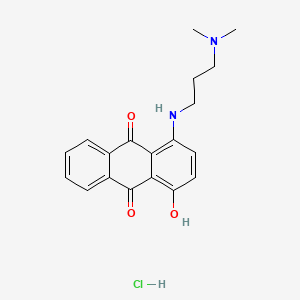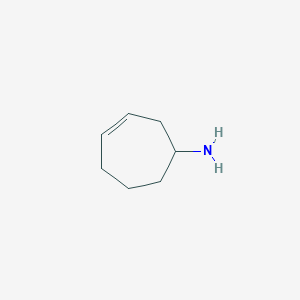![molecular formula C12H8N2O B14002936 Benzo[f][1,7]naphthyridine, 4-oxide CAS No. 61564-13-4](/img/structure/B14002936.png)
Benzo[f][1,7]naphthyridine, 4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f][1,7]naphthyridine, 4-oxide is a heterocyclic compound that belongs to the family of naphthyridines These compounds are characterized by their fused pyridine rings, which contribute to their unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[f][1,7]naphthyridine, 4-oxide can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzo[c][1,7]naphthyridine with excess amines . Another method includes the use of a cascade process involving Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition/aromatization . This process involves the reaction of tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one under mild conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[f][1,7]naphthyridine, 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with sodium azide results in the formation of a tetracyclic ring system . Additionally, the compound can undergo electrophilic substitution reactions with reagents such as POCl3, leading to the formation of 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium azide, phenyl isothiocyanate, and various alkyl amines . Reaction conditions often involve refluxing the compound with these reagents under controlled temperatures and using appropriate solvents.
Major Products Formed: The major products formed from the reactions of this compound include tetracyclic ring systems, substituted naphthyridines, and various cycloadducts .
Applications De Recherche Scientifique
Benzo[f][1,7]naphthyridine, 4-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties . The compound is also used as a ligand in coordination chemistry, forming complexes with metal ions .
Mécanisme D'action
The mechanism of action of benzo[f][1,7]naphthyridine, 4-oxide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as protein kinase CK2, which is relevant for cancer therapy . Additionally, it can interact with DNA and other cellular components, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Benzo[f][1,7]naphthyridine, 4-oxide can be compared with other similar compounds, such as benzo[c][1,5]naphthyridine and benzo[h][1,6]naphthyridine . These compounds share similar structural features but differ in their chemical reactivity and biological properties. For example, benzo[h][1,6]naphthyridine derivatives exhibit anti-Alzheimer, anticancer, and antimalarial activities , while benzo[c][1,5]naphthyridine derivatives are known for their use in the synthesis of cyano derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine. Continued research on this compound and its derivatives will likely lead to new discoveries and applications.
Propriétés
Numéro CAS |
61564-13-4 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4-oxidobenzo[f][1,7]naphthyridin-4-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-7-3-5-10-9-4-1-2-6-11(9)13-8-12(10)14/h1-8H |
Clé InChI |
VYTXRXYYLOKFDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)[N+](=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)


![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)

